(+)-Neomenthol chemical and physical properties
(+)-Neomenthol chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Neomenthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of (+)-Neomenthol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation and clarity.
Chemical Identity
(+)-Neomenthol is a naturally occurring monoterpenoid alcohol and a stereoisomer of menthol.[1] It is found in plants such as those in the mint family.[2][3]
| Identifier | Value | Source(s) |
| IUPAC Name | (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | [4] |
| CAS Number | 2216-52-6 | [2][5] |
| Molecular Formula | C₁₀H₂₀O | [1][2][4] |
| Molecular Weight | 156.27 g/mol | [2][6] |
| Synonyms | d-Neomenthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol | [2][4][5] |
Physicochemical Properties
(+)-Neomenthol is a colorless liquid or white crystalline solid with a characteristic mint-like odor.[1][4] Its physical state can vary depending on the ambient temperature.
Tabulated Physical Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | -22 °C | [2][5] | |
| Boiling Point | 212 °C | 760 mmHg | [4][5] |
| 95 °C | 12 mmHg | [2] | |
| Density | 0.899 g/mL | 25 °C | [2] |
| 0.904 g/mL | 15 °C (59 °F) | [4] | |
| Solubility | Slightly soluble in water | 21 °C (70 °F) | [4][7] |
| Very soluble in alcohol and volatile oils | [4] | ||
| Optical Rotation [α]D | +15° to +20° | 20 °C (neat) | [5] |
| +17.3° | 22 °C (neat) | ||
| Refractive Index (n_D) | 1.461 | 20 °C | |
| Vapor Pressure | 0.8 mmHg | 20 °C | |
| Flash Point | 82 °C |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (+)-Neomenthol. While specific experimental protocols for the cited data are not publicly available, the following represents typical methodologies.
General Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
-
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or chemical ionization (CI). The sample is introduced via direct infusion or after separation by gas chromatography (GC).
Available Spectral Data
| Technique | Data Reference |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| IR | Available |
| Mass Spectrum | Available |
Note: Detailed spectral data and traces can be accessed through chemical databases such as the Spectral Database for Organic Compounds (SDBS) or PubChem.
Chemical Properties and Reactivity
(+)-Neomenthol is a secondary alcohol, and its reactivity is characteristic of this functional group. It can undergo oxidation to the corresponding ketone, menthone. It is also used as a chiral auxiliary or starting material in asymmetric synthesis.[2] For instance, it is a reagent used in the preparation of alkyl sulfonyl fluorides.[2]
Stability: (+)-Neomenthol is stable under standard conditions. It is recommended to be stored in a cool, dark place. It is noted as being light-sensitive.[8]
Experimental Workflows
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a compound like (+)-Neomenthol.
Caption: General experimental workflow for the synthesis, purification, and characterization of (+)-Neomenthol.
Biological Activity and Applications
(+)-Neomenthol is recognized for its characteristic minty aroma and cooling sensation.[1][5] This has led to its use in various industries:
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Flavoring Agent: It is used as a flavoring agent in food and beverages.[1][2]
-
Fragrance: It is an ingredient in cosmetics and personal care products.[1][5]
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Pharmaceuticals: (+)-Neomenthol has potential therapeutic applications, including anti-inflammatory and analgesic properties.[1] It is also described as a metabolite in monoterpenoid biosynthesis.[6]
Logical Relationship of Menthol Isomers
(+)-Neomenthol is one of the four stereoisomers of menthol. The relationship between these isomers is determined by the spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring.
Caption: Relationship between the diastereomers of menthol.
References
- 1. CAS 2216-52-6: (+)-Neomenthol | CymitQuimica [cymitquimica.com]
- 2. (+)-NEOMENTHOL | 2216-52-6 [chemicalbook.com]
- 3. Menthol - Wikipedia [en.wikipedia.org]
- 4. (+)-Neomenthol | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. Neoisomenthol | C10H20O | CID 19244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (+)-Neomenthol 2216-52-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
